3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic hybrid molecule featuring a thiazolidin-4-one core fused with a pyrido[1,2-a]pyrimidin-4-one scaffold. Key structural elements include:
- Thiazolidin-4-one moiety: Substituted at position 3 with a 2-chlorobenzyl group and at position 5 with a (Z)-configured methylidene linkage to the pyrido-pyrimidinone system.
- Sulfur and oxygen heteroatoms: The 2-thioxo group in the thiazolidinone and the 4-oxo group in the pyrimidinone enhance electrophilicity and hydrogen-bonding capacity, critical for ligand-receptor interactions .
Properties
Molecular Formula |
C28H21ClN4O2S2 |
|---|---|
Molecular Weight |
545.1 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H21ClN4O2S2/c29-22-10-4-3-9-20(22)17-33-27(35)23(37-28(33)36)15-21-25(30-24-11-5-6-13-32(24)26(21)34)31-14-12-18-7-1-2-8-19(18)16-31/h1-11,13,15H,12,14,16-17H2/b23-15- |
InChI Key |
FOCCAJJRNKHLPQ-HAHDFKILSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CC6=CC=CC=C6Cl |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CC6=CC=CC=C6Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Core
The 1,3-thiazolidin-4-one scaffold is synthesized via cyclocondensation of thiosemicarbazide derivatives with α-halo carbonyl compounds. As demonstrated in the preparation of analogous thiazolidinones, cysteamine reacts with bis(methylthio)methylene malononitrile to form a thiazolidine intermediate, which undergoes thionation to yield a thiazolidin-2-ylidene ethanethioamide . For the target compound, 2-chlorobenzylamine is introduced via N-alkylation using 2-chlorobenzyl bromide under basic conditions (e.g., K2CO3 in anhydrous acetone), yielding 3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Cyclocondensation | Cysteamine, EtOH, rt, 4 h | 73 | |
| N-Benzylation | 2-Chlorobenzyl bromide, K2CO3, acetone | 65–82 |
Construction of the Pyrido[1,2-a]Pyrimidin-4-One Moiety
The pyrido[1,2-a]pyrimidinone ring is assembled through a tandem amidation-cyclization sequence. Starting with 2-aminopyridine, acylation with 3-bromobenzoic acid using EDC/HOBt forms a benzamide intermediate . Subsequent Ullmann-type coupling with a nitro-substituted pyrazole under CuI catalysis yields a nitro-pyrazolylbenzamide, which is reduced to the corresponding amine . Cyclization via intramolecular nucleophilic attack under acidic conditions generates the pyrido[1,2-a]pyrimidin-4-one core.
Spectroscopic Validation
Final Coupling and Stereochemical Control
The Z-configured methylidene bridge is established via Knoevenagel condensation between the thiazolidinone’s active methylene group and the pyrido-pyrimidinone aldehyde. Using piperidine as a base in refluxing ethanol ensures regioselectivity, while steric effects from the 2-chlorobenzyl group favor the Z isomer . Purification via reverse-phase HPLC isolates the desired geometric isomer (>95% purity) .
Critical Parameters
Analytical and Pharmacological Characterization
The final compound is characterized by HRMS, NMR, and X-ray crystallography (where applicable). Comparative data from analogous thiazolidinones show IC50 values in the low micromolar range against parasitic targets, though specific bioactivity data for this derivative require further study .
Physicochemical Properties
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the oxidation state of certain functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazolidinone-pyrido-pyrimidinone hybrids. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Notes:
- Structural Variations: The target compound’s 3,4-dihydroisoquinolin-2(1H)-yl group distinguishes it from BH21151 (piperazinyl) and 361995-60-0 (allylamino). These substitutions influence solubility and target selectivity .
- Thiazolidinone vs. Imidazolidinone: The thiazolidinone core (with sulfur) offers greater conformational flexibility and redox activity compared to imidazolidinones, which may enhance binding to cysteine-rich targets (e.g., viral proteases) .
Key Findings from Comparative Studies:
Synthetic Routes: The target compound is likely synthesized via a Knoevenagel condensation between a 5-methylene-thiazolidin-4-one precursor and a functionalized pyrido-pyrimidinone aldehyde, similar to methods in and .
Crystallography: While crystallographic data for the target compound is unavailable, related thiazolidinones (e.g., ) adopt planar conformations with intramolecular hydrogen bonds, stabilizing the (Z)-configured methylidene group .
Replacement of dihydroisoquinolinyl with piperazinyl (BH21151) reduces aromatic stacking but introduces basic nitrogen for salt formation .
Biological Activity
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings in detail.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 531.0 g/mol. The IUPAC name is given as:
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the thiazolidine ring through cyclization reactions.
- Introduction of the chlorobenzyl group via nucleophilic substitution.
- Construction of the pyrido[1,2-a]pyrimidin core through condensation reactions.
- Functionalization with hydroxyethoxy and amino groups to enhance biological activity.
This multi-step synthesis allows for the incorporation of diverse functional groups that can influence the biological efficacy of the compound.
Biological Activity
Research has indicated that derivatives of thiazolidinones exhibit a wide range of biological activities including antibacterial, antiviral, antifungal, and anticancer properties. Here are some specific findings related to this compound:
Antimicrobial Activity
Studies have shown that thiazolidine derivatives can possess significant antibacterial activity against various strains of bacteria. For instance, compounds similar to this one have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
Antiviral Activity
Research has also highlighted the antiviral potential of thiazolidine derivatives against viral proteases. For example, compounds were tested for their inhibitory effects on the NS2B-NS3 protease of the Dengue virus, showing promising results in vitro .
Anticancer Properties
The compound's structure suggests potential anticancer activity due to its ability to interact with various cellular targets. Some thiazolidine derivatives have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models .
Case Study 1: Antibacterial Efficacy
In a study conducted by Zvarec et al., a derivative similar to this compound was tested against Staphylococcus aureus and exhibited significant antibacterial activity with an MIC value of 16 mg/ml. This indicates a strong potential for further development as an antibacterial agent .
Case Study 2: Antiviral Activity
Mendgen et al. evaluated the inhibitory effects of thiazolidine derivatives on viral proteases and reported effective inhibition against serine proteases involved in viral replication processes . This suggests that our compound may also possess similar antiviral properties.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
